2-(4-Nitropyrazolidin-3-yl)pyridine
Description
2-(4-Nitropyrazolidin-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring covalently linked to a pyrazolidine moiety substituted with a nitro (-NO₂) group at position 4. The pyrazolidine ring, a saturated five-membered ring containing two nitrogen atoms, confers conformational rigidity, while the electron-withdrawing nitro group enhances electrophilic reactivity and influences intermolecular interactions.
The nitro group’s presence is critical for modulating electronic properties, solubility, and biological activity, as seen in structurally related compounds .
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(4-nitropyrazolidin-3-yl)pyridine |
InChI |
InChI=1S/C8H10N4O2/c13-12(14)7-5-10-11-8(7)6-3-1-2-4-9-6/h1-4,7-8,10-11H,5H2 |
InChI Key |
DJJDPGMNXMGQAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitropyrazolidin-3-yl)pyridine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide in an organic solvent can yield nitropyridinium ions, which can then be reacted with sulfur dioxide and water to produce nitropyridine . Another method involves the nitration of pyridines using nitric acid in trifluoroacetic anhydride, resulting in the formation of nitropyridines in varying yields .
Industrial Production Methods
Industrial production of 2-(4-Nitropyrazolidin-3-yl)pyridine typically involves large-scale nitration processes. These processes are optimized for high yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitropyrazolidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(4-Nitropyrazolidin-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 2-(4-Nitropyrazolidin-3-yl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-Nitropyrazolidin-3-yl)pyridine with structurally or functionally related pyridine derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Substituent Effects and Physicochemical Properties
- Melting Points : Chloro-substituted pyridines in exhibit melting points of 268–287°C. The nitro group’s polarity and hydrogen-bonding capacity in the target compound may elevate its melting point to ~280–300°C, though steric effects from the pyrazolidine ring could moderate this trend .
- Solubility: Nitro groups generally reduce aqueous solubility due to increased molecular weight and hydrophobicity. This contrasts with amino-substituted pyridines, which exhibit higher solubility via protonation .
Spectroscopic Characterization
The nitro group’s IR signature (~1520 and 1350 cm⁻¹) is consistent across nitro-substituted compounds, aiding structural verification . In ¹H NMR, pyridine protons in the target compound are deshielded compared to chloro derivatives due to the nitro group’s electron-withdrawing effect .
Toxicity and Stability
- This contrasts with chloro or methyl groups, which are generally more metabolically stable .
- Storage : Like 2-(chloromethyl)pyridine hydrochloride, the target compound may require protection from light and moisture to prevent nitro group degradation or hydrolysis .
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